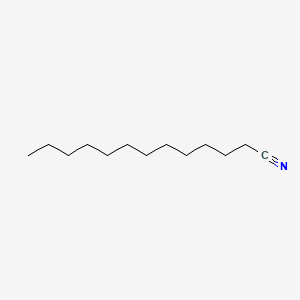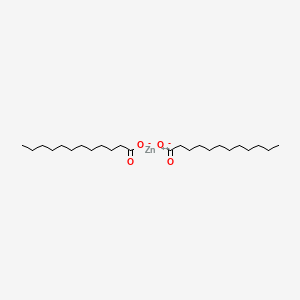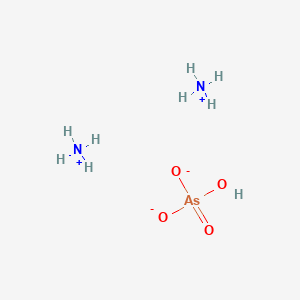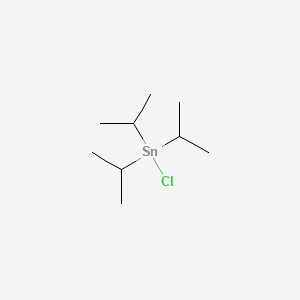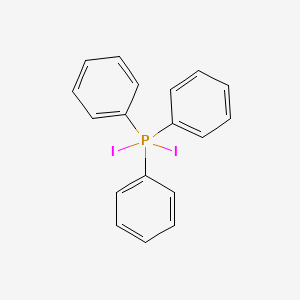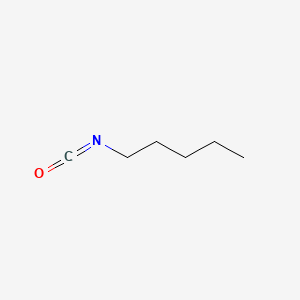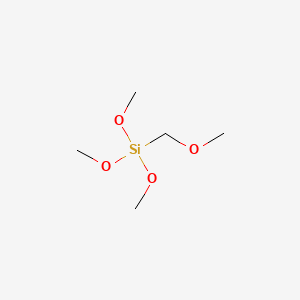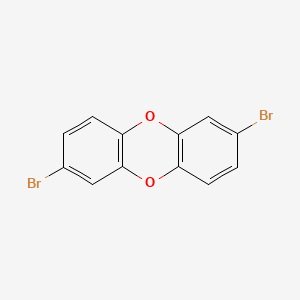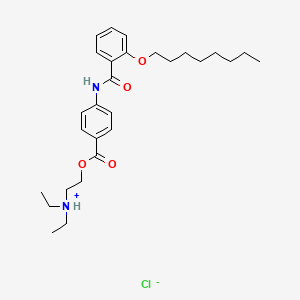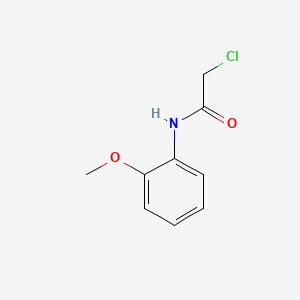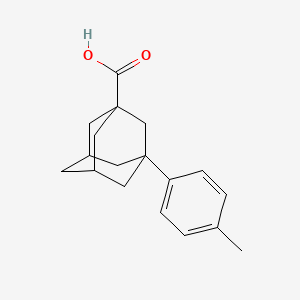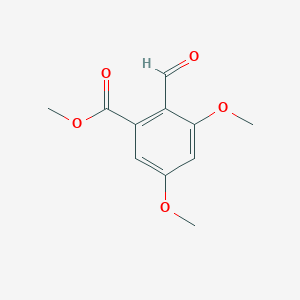
Methyl-2-Formyl-3,5-Dimethoxybenzoat
Übersicht
Beschreibung
Methyl 2-formyl-3,5-dimethoxybenzoate: is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Biochemische Analyse
Biochemical Properties
Methyl 2-formyl-3,5-dimethoxybenzoate plays a role in biochemical reactions. It is involved in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate
Molecular Mechanism
It is known to be involved in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3,5-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 1,1-dichlorodimethyl ether with methyl 3,5-dimethoxybenzoate . The reaction typically occurs in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for methyl 2-formyl-3,5-dimethoxybenzoate are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, including esterification and formylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-formyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Methyl 2-carboxy-3,5-dimethoxybenzoate
Reduction: Methyl 2-hydroxymethyl-3,5-dimethoxybenzoate
Substitution: Products depend on the nucleophile used.
Wirkmechanismus
The mechanism of action of methyl 2-formyl-3,5-dimethoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-formylbenzoate
- Methyl 2-formylbenzoate
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- 2,4,6-Trimethoxybenzaldehyde
Comparison: Methyl 2-formyl-3,5-dimethoxybenzoate is unique due to the specific positioning of the formyl and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of two methoxy groups in the 3 and 5 positions can enhance its solubility in organic solvents and affect its reactivity in substitution reactions .
Eigenschaften
IUPAC Name |
methyl 2-formyl-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWARVBOEGPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350879 | |
| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52344-93-1 | |
| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-formyl-3,5-dimethoxybenzoate in the context of antimycobacterial research?
A: Methyl 2-formyl-3,5-dimethoxybenzoate serves as a crucial starting material in synthesizing isoindolinones, specifically clitocybin derivatives. [] This compound provides the core structure onto which different chemical groups can be attached, leading to a variety of derivatives with potentially enhanced antimycobacterial activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


